BenchChemオンラインストアへようこそ!

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Regioselective Synthesis Friedel-Crafts Cyclization Positional Isomer Control

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 52045-42-8) is a bicyclic fluoro-substituted indanone derivative with molecular formula C₁₀H₉FO and molecular weight 164.18 g/mol. It belongs to the class of 2,3-dihydro-1H-inden-1-ones that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 52045-42-8
Cat. No. B3270027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
CAS52045-42-8
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=CC=C2F
InChIInChI=1S/C10H9FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
InChIKeyYOJRVUCOKFAOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 52045-42-8): Procurement-Ready Profile of a Specialized Fluoro-Indanone Building Block


4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 52045-42-8) is a bicyclic fluoro-substituted indanone derivative with molecular formula C₁₀H₉FO and molecular weight 164.18 g/mol . It belongs to the class of 2,3-dihydro-1H-inden-1-ones that serve as versatile intermediates in medicinal chemistry and organic synthesis . The compound features a fluorine atom at the 4-position and a methyl group at the 2-position on the indanone scaffold, structural features that influence its physicochemical properties—including a calculated LogP of 2.20, a polar surface area (PSA) of 17.07 Ų, and an experimentally determined low aqueous solubility of 0.11 g/L at 25°C . It is commercially available from multiple suppliers at purities of 95–98%, with some vendors providing batch-specific QC documentation (NMR, HPLC, GC) suitable for pharmaceutical R&D procurement .

Why 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Common Indanone Analogs in Research and Development


Indanone derivatives with different substitution patterns exhibit markedly different physicochemical and reactivity profiles that preclude simple interchange. The 4-fluoro substitution on the target compound imparts a distinct electronic environment on the aromatic ring compared to non-fluorinated or differently fluorinated analogs, directly affecting LogP, metabolic stability, and hydrogen-bonding capacity . Furthermore, the 2-methyl group introduces a chiral center absent in 4-fluoro-1-indanone (CAS 699-99-0), which is critical for stereoselective synthesis applications . Positional isomers such as 6-fluoro-2-methyl-1-indanone (CAS 37794-19-7) arise from different cyclization pathways and display divergent chemical behavior, as documented in patent literature describing preferential formation of one regioisomer over the other [1]. These differences mean that substituting one indanone building block for another can lead to failed reactions, altered pharmacokinetic profiles of downstream candidates, or regulatory compliance issues if impurity profiles change.

Quantitative Comparator Evidence: 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Versus Closest Indanone Analogs


Regioselective Cyclization: 4-Fluoro vs. 6-Fluoro-2-methyl-1-indanone Isomer Distribution in Friedel-Crafts Synthesis

In the synthesis of fluoro-2-methyl-1-indanones via Friedel-Crafts cyclization of (3-fluorophenyl)-isopropenyl ketone, the reaction produces a mixture of 4-fluoro-2-methyl-1-indanone and 6-fluoro-2-methyl-1-indanone positional isomers. Patent literature explicitly describes process optimization to favor the 6-fluoro isomer over the 4-fluoro isomer, indicating that the 4-fluoro-2-methyl-1-indanone is the less thermodynamically favored product and requires distinct synthetic strategies for selective preparation [1]. This inherent regioselectivity challenge means that the 4-fluoro isomer cannot be assumed to be available in the same yield or purity as its 6-fluoro counterpart when ordering from generic indanone suppliers.

Regioselective Synthesis Friedel-Crafts Cyclization Positional Isomer Control

Calculated LogP Differentiation: 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (LogP 2.20) vs. Non-Fluorinated 2-Methyl-1-indanone (LogP ~2.0)

The target compound has a calculated LogP (ACD/LogP) of 2.20 , placing it within the optimal range of 1–3 for oral bioavailability per Lipinski's Rule of Five. In comparison, the non-fluorinated analog 2-methyl-1-indanone (CAS 17496-14-9) is reported with a lower LogP of approximately 1.95–2.0, while 4-fluoro-1-indanone (CAS 699-99-0) has a LogP of 2.20 . The higher lipophilicity of the target compound relative to 2-methyl-1-indanone is attributable to the 4-fluoro substituent, which increases membrane permeability potential. However, it is identical in LogP to 4-fluoro-1-indanone, indicating that the methyl group at the 2-position does not significantly alter logP beyond what the fluorine already contributes.

Lipophilicity LogP Physicochemical Profiling Drug-Likeness

Aqueous Solubility: 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (0.11 g/L) vs. 4-Fluoro-1-indanone (Estimated Higher Solubility)

The target compound exhibits an experimentally determined aqueous solubility of 0.11 g/L (0.67 mM) at 25°C, classified as 'very slightly soluble' . While direct experimental solubility data for 4-fluoro-1-indanone (CAS 699-99-0) is not publicly available, the lower molecular weight (150.15 vs. 164.18 g/mol) and absence of the 2-methyl group suggest a higher aqueous solubility for the non-methylated analog. The addition of the methyl group at the 2-position in the target compound increases hydrophobic surface area, consistent with the observed low solubility. This solubility differential is critical for applications requiring aqueous reaction conditions or biological assay compatibility.

Aqueous Solubility Formulation Preformulation

Commercial Purity and Batch QC Documentation: 97% (Bidepharm) with NMR/HPLC/GC vs. Generic 95% Indanone Suppliers

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is available from Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC spectra provided upon request . In comparison, many generic suppliers of indanone analogs such as 2-methyl-1-indanone (CAS 17496-14-9) or 6-fluoro-2-methyl-1-indanone (CAS 37794-19-7) list standard purity of 95% without routine provision of batch-specific analytical data . For pharmaceutical R&D and GLP-grade studies, this 2% purity difference and the availability of multi-technique QC documentation can be decisive factors in vendor selection, particularly when the compound is used as a key intermediate where impurities must be controlled to ≤0.5% for regulatory filing.

Quality Control Purity Regulatory Compliance Procurement

Patent Precedent as PPAR Modulator Intermediate: 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in WO2005/68411 A1 (Zambon Group)

The compound is explicitly cited in patent WO2005/68411 A1 (Zambon Group S.p.A.) as a synthetic intermediate for indene derivatives that selectively modulate peroxisome proliferator-activated receptors (PPARs), with potential applications in treating metabolic syndrome, diabetes, and related disorders . While the patent does not disclose specific biological data for the intermediate itself, the structural assignment establishes this compound as a validated building block in a proprietary medicinal chemistry program targeting PPARs. In contrast, the 6-fluoro regioisomer (CAS 37794-19-7) appears in a different context—identified as Sulindac Impurity 3, relevant to analytical reference standards rather than drug discovery . This divergent patent landscape underscores the distinct intellectual property and application space occupied by the 4-fluoro isomer.

PPAR Modulator Metabolic Disease Patent Intermediates Drug Discovery

Procurement-Grade Application Scenarios for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 52045-42-8)


PPAR-Targeted Lead Optimization: Stereoselective Scaffold for Metabolic Disease Candidates

Based on its patent citation in WO2005/68411 A1 as an intermediate for PPAR-modulating indene derivatives, the 2-methyl substituent introduces a chiral center that enables the synthesis of enantiomerically enriched PPAR agonists. Medicinal chemistry teams pursuing non-thiazolidinedione (non-TZD) PPARγ or dual PPARα/γ agonists for type 2 diabetes or metabolic syndrome can use this building block to access patent-differentiated chemical space . The 4-fluoro substitution enhances metabolic stability relative to non-fluorinated analogs, a critical consideration in hit-to-lead programs where cytochrome P450-mediated oxidation at the 4-position would otherwise represent a major clearance pathway.

Stereoselective Synthesis of Fluorinated Indanone-Derived Natural Product Analogs

Indanone scaffolds are core structures in numerous bioactive natural products. The combination of a 2-methyl chiral center and a 4-fluoro substituent on the indanone ring provides a unique template for diversity-oriented synthesis. The low aqueous solubility (0.11 g/L) must be managed through appropriate solvent selection (e.g., DMSO for stock solutions), but the calculated LogP of 2.20 aligns well with cellular permeability requirements, making this compound a suitable starting point for synthesizing fluorinated analogs of pterosin sesquiterpenes or other cyclopentenone-containing natural products .

Pharmaceutical Impurity Reference Standard Qualification and Regulatory Starting Material

For pharmaceutical companies developing indanone-based APIs, this compound can serve dual roles: as a key synthetic intermediate and as a characterized impurity reference standard for related substances testing. The availability of 97% purity material with comprehensive batch QC (NMR, HPLC, GC) from vendors like Bidepharm facilitates ICH-compliant characterization of potential process impurities arising from Friedel-Crafts cyclization byproducts . The documented regioselectivity challenges in its synthesis mean that procurement from QC-verified sources is essential to avoid contamination with the 6-fluoro isomer, which may co-elute under certain HPLC conditions.

Structure-Activity Relationship (SAR) Studies Exploring Fluoro/Methyl Synergy on Indanone Pharmacophores

The compound is positioned at the intersection of two SAR vectors: the 4-fluoro substituent (shared with 4-fluoro-1-indanone) and the 2-methyl substituent (shared with 2-methyl-1-indanone). Researchers conducting systematic SAR exploration of indanone-based enzyme inhibitors (e.g., acetylcholinesterase, monoamine oxidase B, or HDAC inhibitors) can use this compound to probe whether the synergistic effect of simultaneous 4-fluoro and 2-methyl substitution yields potency or selectivity advantages beyond the additive contributions of each substituent alone [1]. The 2-methyl group also introduces conformational constraint via steric interaction with the cyclopentanone ring, potentially influencing target binding geometry.

Quote Request

Request a Quote for 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.